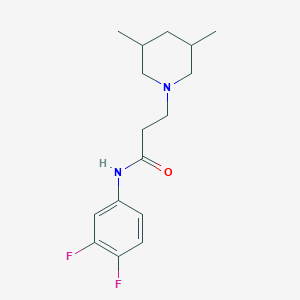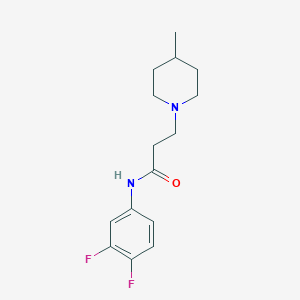![molecular formula C19H22N2O B248253 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B248253.png)
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the isoquinoline core One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Applications De Recherche Scientifique
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity. Pathways involved may include inhibition of specific enzymes or interaction with neurotransmitter receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Known for their fungicidal activity.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: Studied for their antileishmanial properties.
Uniqueness
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE stands out due to its unique combination of the isoquinoline and propanamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O/c1-15-5-4-8-18(13-15)20-19(22)10-12-21-11-9-16-6-2-3-7-17(16)14-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Clé InChI |
SORZBGVKXOEHNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248172.png)
![N-(3,4-difluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248174.png)
![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248175.png)

![N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248178.png)

![3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248181.png)



![Ethyl 4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B248189.png)

![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248192.png)
